2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane
Description
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is a trioxane derivative characterized by three 1-chloroethyl substituents symmetrically attached to a 1,3,5-trioxane ring. Trioxanes are six-membered cyclic ethers with three oxygen atoms, and their chemical behavior is influenced by substituents. This compound’s chloroethyl groups confer alkylating properties, making it relevant in medicinal chemistry, though specific applications are less documented compared to analogs like 2,4,6-Tris(2-chloroethyl)-1,3,5-trioxane (a chemotherapeutic agent) .
Properties
CAS No. |
142817-71-8 |
|---|---|
Molecular Formula |
C9H15Cl3O3 |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
2,4,6-tris(1-chloroethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3 |
InChI Key |
XTQUGQZRFTWKFM-UHFFFAOYSA-N |
SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Canonical SMILES |
CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of α-Chloroaldehydes
2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane serves as a stable precursor for the production of α-chloroaldehydes. This transformation is crucial in organic synthesis where α-chloroaldehydes are valuable intermediates for pharmaceuticals and agrochemicals. The reaction typically involves the thermal degradation of the trioxane under controlled conditions to yield the desired aldehyde products .
Polymer Chemistry
The compound is utilized in the synthesis of polyoxymethylene (POM) plastics through its ability to release formaldehyde upon decomposition. POM is known for its high strength and rigidity, making it suitable for engineering applications including automotive parts and precision instruments . The use of trioxanes like this compound allows for more controlled polymerization processes compared to traditional methods.
Fuel Tablets
Another application is in the formulation of solid fuel tablets. When combined with hexamine, this compound can be compressed into solid bars that serve as efficient cooking fuels for military and outdoor activities. This application takes advantage of the compound's thermal stability and energy release characteristics during combustion .
Laboratory Reagent
In laboratory settings, this compound can act as an anhydrous source of formaldehyde. Its stability allows it to be used in various synthetic pathways where formaldehyde is required without the complications associated with handling gaseous or liquid formaldehyde directly .
Case Study 1: Synthesis of α-Chloroaldehydes
A study investigated the thermal degradation of this compound under various temperatures and conditions to optimize the yield of α-chloroaldehydes. The results indicated that specific temperature ranges significantly influenced the efficiency of conversion and product purity. The findings suggest that controlling reaction parameters can lead to enhanced yields in industrial applications .
Case Study 2: Polymer Production
Research on the incorporation of this compound into POM production highlighted its effectiveness as a formaldehyde donor. The study compared traditional methods with those utilizing trioxanes and found that using trioxanes resulted in improved mechanical properties and reduced processing times for POM materials .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Substituent Position Matters : The position of chlorine in chloroethyl groups (1- vs. 2-chloroethyl) alters biological activity. 2-Chloroethyl derivatives exhibit stronger DNA alkylation, enabling anticancer use .
- Substituent Size and Reactivity : Smaller substituents (e.g., methyl in Paraldehyde) reduce steric hindrance, favoring applications in solvents or sedatives . Larger groups (e.g., isopropyl) require Lewis acid catalysts for synthesis .
Physicochemical Properties
- Thermodynamics : cis-2,4,6-Trimethyl-trioxane has a gas-phase formation enthalpy (ΔfH°gas) of -636.2 ± 3.0 kJ/mol, indicating high stability . Chloroethyl analogs likely have higher molecular weights and lower volatility due to polar Cl atoms.
- Intermolecular Interactions : Binary mixtures of 2,4,6-Trimethyl-trioxane with alcohols show temperature-dependent viscosity and compressibility, influenced by hydrogen bonding . Chloroethyl derivatives may exhibit stronger dipole-dipole interactions.
Preparation Methods
Chlorination of Aldehyde Precursors
The synthesis typically begins with the chlorination of an aldehyde precursor. For example, isobutyraldehyde undergoes chlorination using sulfuryl chloride (SO₂Cl₂) to yield 2-chloro-2-methylpropanal . This step exploits the electrophilic substitution mechanism, where the α-hydrogen of the aldehyde is replaced by chlorine. The reaction proceeds under anhydrous conditions, with yields exceeding 70% when optimized for temperature (-10°C to 0°C) and stoichiometry.
Cyclotrimerization with Acid Catalysis
The chlorinated aldehyde is then subjected to cyclotrimerization using concentrated sulfuric acid (H₂SO₄). This step induces the formation of the 1,3,5-trioxane ring via a proton-catalyzed mechanism. For 2-chloro-2-methylpropanal , trimerization at 0°C produces 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane in 61% yield. The reaction mechanism involves the acid-mediated dehydration of three aldehyde molecules, followed by cyclization.
Table 1: Key Reaction Parameters for Cyclotrimerization
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction studies of analogous trioxanes (e.g., 2,4,6-tri-cyclo-butyl-1,3,5-trioxane) reveal a chair conformation for the trioxane ring, with substituents in cis orientations. The chloroethyl groups in 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane likely adopt similar spatial arrangements, stabilized by intramolecular C–H⋯O interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of trioxane derivatives show distinct signals for methyl and methylene protons adjacent to chlorine. For 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane , methyl protons resonate at δ 1.54–1.63 ppm, while methine protons appear at δ 4.86–4.90 ppm. ¹³C NMR spectra confirm the trioxane structure, with carbonyl carbons absent, ruling out keto-enol tautomerism.
Alternative Synthetic Routes
Dehydrochlorination of Chlorinated Intermediates
A patented method describes the dehydrochlorination of 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This route eliminates HCl to form olefinic intermediates, though yields for the target trioxane remain suboptimal (≤30%) due to competing side reactions.
Challenges and Optimization Strategies
Purification and Stability
The hygroscopic nature of chlorinated trioxanes complicates purification. Vacuum distillation or recrystallization from ethanol-water mixtures (2:1 v/v) enhances purity, as demonstrated for 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane . Stability studies indicate decomposition above −40°C, necessitating low-temperature storage.
Table 2: Stability Profile of Trioxane Derivatives
| Compound | Half-Life at −40°C | Decomposition Product | Source |
|---|---|---|---|
| 1,3,5-Trioxane-2,4,6-trione | 40 minutes | CO₂ | |
| 2,4,6-Tris(2-chloropropan-2-yl)-1,3,5-trioxane | Stable indefinitely | N/A |
Industrial and Research Applications
Chlorinated trioxanes serve as precursors for carbaldehydes and strained ring systems . Their structural rigidity and electron-deficient oxygen atoms make them candidates for supramolecular chemistry and polymer cross-linking agents.
Q & A
Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?
- Methodological Answer : TD-DFT calculations at the CAM-B3LYP level correlate HOMO-LUMO gaps with experimental λₐᵦₛ. Chloroethyl groups redshift absorption due to n→σ* transitions. Fluorescence quenching studies in varying solvents (e.g., DMSO vs. hexane) reveal solvatochromic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
